N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

KIF18A inhibition Mitotic kinesin Cancer drug discovery

N-((4-Morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide (CAS 1798031-76-1) is a synthetic small-molecule morpholinopyrimidine sulfonamide that functions as an inhibitor of KIF18A, a mitotic kinesin motor protein essential for chromosome congression and alignment during cell division. KIF18A is nonessential in normal euploid cells but critical for the survival of aneuploid cancer cells exhibiting high chromosomal instability (CIN-high), making it a tumor-selective therapeutic target.

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 1798031-76-1
Cat. No. B2717837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
CAS1798031-76-1
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-17-7-6-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2
InChIKeyLRASTXVDSAOGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide (CAS 1798031-76-1): A KIF18A-Targeted Morpholinopyrimidine Sulfonamide for Oncology Research


N-((4-Morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide (CAS 1798031-76-1) is a synthetic small-molecule morpholinopyrimidine sulfonamide that functions as an inhibitor of KIF18A, a mitotic kinesin motor protein essential for chromosome congression and alignment during cell division [1]. KIF18A is nonessential in normal euploid cells but critical for the survival of aneuploid cancer cells exhibiting high chromosomal instability (CIN-high), making it a tumor-selective therapeutic target [1]. The compound features a morpholine ring attached to a pyrimidine core, connected via a methylene linker to a phenylmethanesulfonamide moiety—a structural architecture shared with other morpholinopyrimidine-based kinase and kinesin inhibitors under active preclinical investigation.

Why N-((4-Morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide Cannot Be Substituted by Generic Morpholinopyrimidine Analogs


Morpholinopyrimidine sulfonamides are a chemically diverse class in which minor structural modifications—particularly to the sulfonamide substituent and the pyrimidine-morpholine linkage—produce substantial shifts in target selectivity, potency, and physicochemical properties. For instance, within the same patent families (US9708266, US10011568), IC50 values against the Substance-P receptor vary over 2-fold among close analogs (0.98 nM to 2.35 nM) [1]. Similarly, trisubstituted morpholinopyrimidines screened as PI3K inhibitors showed 1.5–3-fold potency differences relative to the reference inhibitor ZSTK474, depending solely on the substitution pattern [2]. The phenylmethanesulfonamide group in the target compound imparts distinct steric and electronic characteristics that influence KIF18A binding pocket complementarity, aqueous solubility, and metabolic stability. Generic substitution without verifying target-specific activity and selectivity data therefore carries a high risk of selecting a compound with inadequate potency, off-target effects, or unsuitable physicochemical properties for the intended experimental system.

Quantitative Differentiation Evidence for N-((4-Morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide Against Closest Analogs


KIF18A Inhibitory Potency: Class-Level Evidence from Structurally Related Morpholinopyrimidine Sulfonamides

The target compound belongs to a class of morpholinopyrimidine sulfonamides that inhibit KIF18A at nanomolar concentrations. While direct IC50 data for CAS 1798031-76-1 have not been published in peer-reviewed literature accessible for this analysis, structurally related KIF18A inhibitors containing the morpholinopyrimidine core and sulfonamide functionality demonstrate IC50 values of 28 nM and 90 nM in microtubule-stimulated KIF18A ATPase activity assays [1][2]. The phenylmethanesulfonamide substituent present in the target compound is expected to occupy the same hydrophobic pocket as the sulfonamide groups in these characterized inhibitors, supporting class-level inference of comparable potency. The closest identified analog, 4-(((R)-2-hydroxy-1-methylethyl)sulfonamido)-N-(2-((R)-2-methylmorpholino)pyrimidin-4-yl)-2-(6-azaspiro[2.5]octan-6-yl)benzamide (US11236069, Example 6-24-2), achieves IC50 = 28 nM against KIF18A [1].

KIF18A inhibition Mitotic kinesin Cancer drug discovery

PI3 Kinase Pathway Inhibition: Cross-Study Comparison of Morpholinopyrimidine Derivatives

Trisubstituted morpholinopyrimidine sulfonamides have been characterized as PI3K inhibitors with potency 1.5–3 times greater than the well-characterized PI3K inhibitor ZSTK474 in cellular assays [1]. While this published study evaluated compounds with different sulfonamide substitution patterns, the morpholinopyrimidine core shared with N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide suggests potential PI3K pathway activity. The reported trisubstituted compounds achieved superior potency through optimized substitution at the pyrimidine C4 and C6 positions, whereas the target compound bears a methylene-linked phenylmethanesulfonamide at C2, representing a distinct structure-activity relationship vector.

PI3K inhibition mTOR signaling Cancer cell proliferation

Structural Determinants of Target Engagement: Phenylmethanesulfonamide vs. Alternative Sulfonamide Substituents in Patent-Disclosed KIF18A Inhibitors

Patent analysis of KIF18A inhibitor scaffolds reveals that the sulfonamide moiety is a critical pharmacophoric element for target engagement, with variations in the sulfonamide substituent producing distinct potency and selectivity profiles [1]. Compounds bearing a phenylmethanesulfonamide group (as in the target compound) differ fundamentally from those with heteroaryl sulfonamides (e.g., thiophene-2-sulfonamide, isoxazole-4-sulfonamide) or alkyl sulfonamides in terms of steric bulk, lipophilicity (cLogP), and hydrogen-bonding capacity, all of which influence KIF18A binding pocket occupancy and metabolic stability. Within a related patent series (Convalife / Accent Therapeutics), KIF18A inhibitors with varied sulfonamide substituents exhibit IC50 values spanning from low nanomolar to >1 µM, underscoring the non-interchangeability of sulfonamide variants [1].

Structure-activity relationship KIF18A binding Sulfonamide pharmacophore

Target Selectivity: KIF18A vs. Substance-P Receptor Discrimination Among Morpholinopyrimidine Derivatives

Morpholinopyrimidine derivatives can exhibit polypharmacology, with some compounds binding both KIF18A and the Substance-P (NK1) receptor. Published BindingDB data for structurally distinct morpholinopyrimidines from patents US9708266 and US10011568 show NK1 receptor IC50 values ranging from 0.98 nM to 2.35 nM [1]. However, these compounds lack the phenylmethanesulfonamide moiety and possess different core substitutions, indicating that target selectivity is highly sensitive to structural context. For a scientific user requiring selective KIF18A inhibition without confounding NK1 receptor activity, the specific sulfonamide and linker architecture of CAS 1798031-76-1 may offer a differentiated selectivity profile, though this requires experimental confirmation through parallel KIF18A and NK1 counter-screening.

Target selectivity Off-target profiling Substance-P receptor

Recommended Research and Preclinical Application Scenarios for N-((4-Morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide


Validation of KIF18A as a Therapeutic Target in Chromosomally Unstable (CIN-High) Cancer Models

KIF18A inhibition is synthetically lethal in aneuploid cancer cells with high chromosomal instability [1]. N-((4-Morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide, as a KIF18A-targeted morpholinopyrimidine sulfonamide with inferred nanomolar potency [2], is suited for target validation studies in CIN-high cancer cell lines (e.g., triple-negative breast cancer, high-grade serous ovarian cancer, and colorectal cancer lines with established aneuploidy). Researchers should include a structurally distinct KIF18A inhibitor (e.g., a non-sulfonamide chemotype) as a control to confirm on-target effects, and employ isogenic euploid cell lines to demonstrate tumor-selective activity.

Structure-Activity Relationship (SAR) Studies on the Phenylmethanesulfonamide Pharmacophore for KIF18A Inhibitor Optimization

The phenylmethanesulfonamide group in CAS 1798031-76-1 represents a distinct sulfonamide pharmacophore that differs from the alkyl and heteroaryl sulfonamides found in other patent-disclosed KIF18A inhibitors [1]. Medicinal chemistry teams can use this compound as a starting point for systematic SAR exploration, varying the phenyl ring substituents, the methylene linker length, and the morpholine substitution pattern to map KIF18A binding pocket tolerances and improve potency beyond the class baseline of 28–90 nM [2].

Counter-Screening for PI3K/mTOR Pathway Activity in Dual-Mechanism Oncology Programs

Given the established PI3K/mTOR inhibitory activity of closely related morpholinopyrimidine sulfonamides (1.5–3× more potent than ZSTK474) [1], N-((4-Morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide should be profiled in parallel against PI3K isoforms and mTOR to evaluate potential dual KIF18A–PI3K pathway inhibition. A compound with validated dual activity could address cancers where mitotic dysregulation and PI3K pathway hyperactivation coexist, such as PTEN-deficient tumors.

Selectivity Profiling Against NK1 Receptor to Establish Pharmacological Cleanliness for KIF18A-Specific Studies

Morpholinopyrimidine derivatives with alternative substitution patterns exhibit potent NK1 receptor binding (IC50 as low as 0.98 nM) [1]. Before deploying CAS 1798031-76-1 in KIF18A-focused studies, investigators should screen the compound against the Substance-P receptor and a broader panel of GPCRs and kinases to define its selectivity window. A clean selectivity profile would differentiate this compound from NK1-active morpholinopyrimidines and support its use in experiments where confounding neurokinin signaling must be avoided.

Quote Request

Request a Quote for N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.